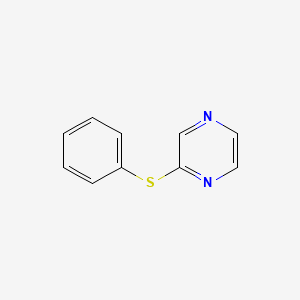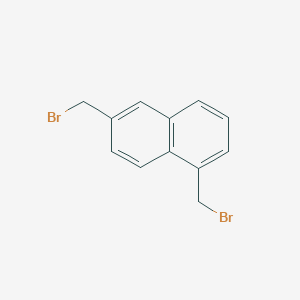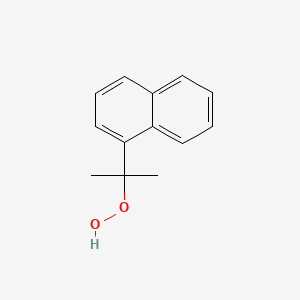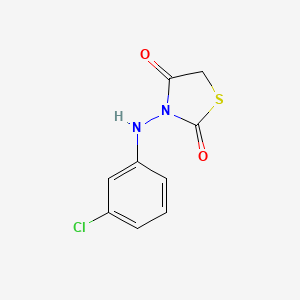
Octadecane, 1-(decyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane, 1-(decyloxy)-: is a chemical compound with the molecular formula C28H58O It is an ether derivative of octadecane, where a decyloxy group is attached to the first carbon of the octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1-(decyloxy)- typically involves the reaction of octadecane with decanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Octadecane+DecanolAcid CatalystOctadecane, 1-(decyloxy)-+Water
Industrial Production Methods: Industrial production of Octadecane, 1-(decyloxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadecane, 1-(decyloxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound due to its stable ether linkage. under specific conditions, it can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acid catalysts
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted ethers
Applications De Recherche Scientifique
Chemistry: Octadecane, 1-(decyloxy)- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat and stable phase transition properties . It is also utilized in organic synthesis as a hydrophobic reagent.
Biology: In biological research, this compound can be used to study membrane dynamics and interactions due to its hydrophobic nature. It can also serve as a model compound for studying the behavior of long-chain ethers in biological systems.
Medicine: While direct medical applications are limited, Octadecane, 1-(decyloxy)- can be used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, surfactants, and coatings. Its hydrophobic properties make it suitable for applications requiring water repellency and lubrication.
Mécanisme D'action
The mechanism of action of Octadecane, 1-(decyloxy)- primarily involves its interaction with hydrophobic environments. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In thermal energy storage applications, the compound undergoes phase transitions, absorbing and releasing heat in the process .
Comparaison Avec Des Composés Similaires
Octadecane: A simple alkane with the formula C18H38, known for its use as a phase change material.
1-Octadecene: An alkene with the formula C18H36, used in the production of surfactants and lubricants.
Octadecane, 1-(ethenyloxy)-: An ether derivative similar to Octadecane, 1-(decyloxy)-, but with an ethenyloxy group instead of a decyloxy group.
Uniqueness: Octadecane, 1-(decyloxy)- is unique due to its specific ether linkage and long aliphatic chain, which confer distinct hydrophobic properties and phase change behavior. This makes it particularly suitable for applications in thermal energy storage and hydrophobic coatings.
Propriétés
Numéro CAS |
103265-85-6 |
|---|---|
Formule moléculaire |
C28H58O |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
1-decoxyoctadecane |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-29-27-25-23-21-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
OYYMBZCHACKMMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14331173.png)

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)







![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)
